Undecylbenzene
Overview
Description
Undecylbenzene, also known as 1-phenylundecane, is an organic compound with the molecular formula C₁₇H₂₈. It consists of a benzene ring attached to an undecyl group. This compound is a member of the alkylbenzenes, which are widely used in various industrial applications due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Undecylbenzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Reduction: The compound can be reduced under specific conditions to form different alkylbenzenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) is used for reduction reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated or nitrated undecylbenzenes.
Reduction: Various alkylbenzenes with different chain lengths.
Scientific Research Applications
Undecylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Employed in the production of detergents, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of undecylbenzene involves its interaction with various molecular targets. In oxidation reactions, the benzylic position is particularly susceptible to attack by oxidizing agents, leading to the formation of benzoic acid derivatives. In substitution reactions, the benzene ring undergoes electrophilic attack, resulting in the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
Nonylbenzene: Similar structure but with a shorter alkyl chain.
Dodecylbenzene: Similar structure but with a longer alkyl chain.
Hexylbenzene: Another alkylbenzene with a shorter alkyl chain.
Uniqueness
Undecylbenzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where shorter or longer alkyl chains may not be as effective.
Properties
IUPAC Name |
undecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEADGFTLHRJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
Record name | N-UNDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID3029281 | |
Record name | 1-Phenylundecane | |
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Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |
Record name | N-UNDECYLBENZENE | |
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Record name | Benzene, C10-13-alkyl derivs. | |
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Record name | Undecylbenzene | |
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Boiling Point |
601 °F at 760 mmHg (USCG, 1999), 316 °C | |
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Flash Point |
285 °F (USCG, 1999) | |
Record name | N-UNDECYLBENZENE | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |
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Vapor Pressure |
0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |
Record name | Undecylbenzene | |
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CAS No. |
6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |
Record name | N-UNDECYLBENZENE | |
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Record name | UNDECYLBENZENE | |
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Melting Point |
23 °F (USCG, 1999), -5 °C | |
Record name | N-UNDECYLBENZENE | |
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